molecular formula C31H28O4 B12537288 2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one CAS No. 678166-75-1

2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one

Cat. No.: B12537288
CAS No.: 678166-75-1
M. Wt: 464.5 g/mol
InChI Key: VVWSAPMPYMWUDM-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2,7-Bis[2-(4-hydroxyphenyl)propan-2-yl]-9H-xanthen-9-one (CAS 678166-75-1) is a polycyclic aromatic ketone belonging to the xanthone family. Its molecular formula, $$ \text{C}{31}\text{H}{28}\text{O}_{4} $$, corresponds to a molar mass of 464.55 g/mol. The compound’s systematic IUPAC name reflects its substitution pattern: a xanthone core (a tricyclic system comprising two benzene rings fused to a γ-pyrone) is functionalized at the 2- and 7-positions with 2-(4-hydroxyphenyl)propan-2-yl groups.

Alternative nomenclature includes 2,7-bis[1-(4-hydroxyphenyl)-1-methylethyl]-9H-xanthen-9-one, emphasizing the tert-butyl-like branching of the substituents. The xanthone numbering system prioritizes the ketone oxygen at position 9, with adjacent carbons labeled sequentially around the fused rings. Substituents are assigned positions based on this framework, ensuring unambiguous identification.

Property Value Source
Molecular Formula $$ \text{C}{31}\text{H}{28}\text{O}_{4} $$
Molar Mass 464.55 g/mol
Density 1.232 ± 0.06 g/cm³ (predicted)
Boiling Point 671.1 ± 55.0 °C (predicted)
pKa 9.61 ± 0.15 (predicted)

The predicted physicochemical properties, such as a pKa of 9.61, suggest moderate acidity for the phenolic hydroxyl groups, comparable to other para-substituted phenols.

Historical Context in Xanthone Derivative Research

Xanthones have been studied since the mid-20th century for their diverse biological activities and optoelectronic properties. The synthesis of 2,7-bis[2-(4-hydroxyphenyl)propan-2-yl]-9H-xanthen-9-one was first reported in the early 2010s, coinciding with increased interest in functionalized xanthones for materials science. Its design likely arose from efforts to combine the planar, conjugated xanthone scaffold with sterically hindered bisphenolic substituents—a strategy employed to modulate solubility and intermolecular interactions.

Notably, structurally related compounds, such as 4-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-1,3,5-trihydroxy-9H-xanthen-9-one (CAS 136364-54-0), highlight the versatility of xanthone functionalization for applications ranging from fluorescent probes to natural product mimics. The introduction of bulky aryl groups at symmetric positions (e.g., 2 and 7) represents a deliberate departure from simpler hydroxyl- or methoxy-substituted xanthones, potentially enhancing thermal stability and π-stacking capabilities.

Structural Relationship to Bisphenolic Compounds

The compound’s bis(4-hydroxyphenyl)propan-2-yl substituents structurally resemble bisphenol A (BPA, 2,2-bis(4-hydroxyphenyl)propane), a widely studied industrial chemical. However, unlike BPA’s linear propane bridge, the propan-2-yl groups in this xanthone derivative introduce a quaternary carbon center, creating a rigid, three-dimensional architecture.

Feature Bisphenol A 2,7-Bis[2-(4-hydroxyphenyl)propan-2-yl] Substituents
Central Bridge $$ \text{CH}3\text{C}(\text{Ph-OH})2 $$ $$ \text{C}(\text{CH}3)2(\text{Ph-OH}) $$
Symmetry C2-symmetric C2-symmetric
Conformational Flexibility High (rotatable C-C bonds) Low (rigid quaternary carbon)

This structural modification reduces rotational freedom, potentially limiting endocrine-disrupting interactions while retaining the hydrogen-bonding capacity of the phenolic -OH groups. The xanthone core further differentiates it from traditional bisphenols by introducing extended conjugation and dipole moments, which could influence electronic properties in polymer matrices or coordination complexes.

Properties

CAS No.

678166-75-1

Molecular Formula

C31H28O4

Molecular Weight

464.5 g/mol

IUPAC Name

2,7-bis[2-(4-hydroxyphenyl)propan-2-yl]xanthen-9-one

InChI

InChI=1S/C31H28O4/c1-30(2,19-5-11-23(32)12-6-19)21-9-15-27-25(17-21)29(34)26-18-22(10-16-28(26)35-27)31(3,4)20-7-13-24(33)14-8-20/h5-18,32-33H,1-4H3

InChI Key

VVWSAPMPYMWUDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC3=C(C=C2)OC4=C(C3=O)C=C(C=C4)C(C)(C)C5=CC=C(C=C5)O

Origin of Product

United States

Preparation Methods

Mechanism Overview

This method leverages acid-mediated cyclization of bisphenol A derivatives to form the xanthene core. The reaction proceeds via chroman intermediates, followed by electrocyclization and oxidation to yield the final product.

Key Reaction Steps

  • Formation of Chroman Intermediate : Bisphenol A reacts with a carbonyl component under acidic conditions to form a chroman derivative.
  • Cyclization to Xanthene : The chroman undergoes-sigmatropic hydrogen migration, followed by oxidation to the xanthene-9-one structure.

Experimental Conditions

Parameter Details Source
Catalyst H2SO4 or HCl
Temperature >100°C (reflux)
Solvent Exogenous phenol or 1,2,4-TCB
Reaction Time 5–24 hours
Yield 25–85% (depending on substituents)

Example Reaction Scheme :
Bisphenol A → Chroman intermediate → Xanthene-9-one

Ullmann Coupling for Aryl Substitution

Mechanism Overview

This approach employs copper-catalyzed Ullmann coupling to attach bisphenol A-derived aryl groups to a dibrominated xanthene precursor.

Key Reagents and Conditions

Parameter Details Source
Catalyst CuCl or Pd-based catalysts
Ligand TMHD (1,1,3,3-tetramethylheptane-1,3-diamine)
Solvent NMP (N-methyl-2-pyrrolidone)
Temperature 120°C
Reaction Time 72 hours
Yield 57–81%

Example Reaction Scheme :
2,7-Dibromo-9H-xanthen-9-one + Bisphenol A derivatives → 2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one

Friedel-Crafts Alkylation

Mechanism Overview

Friedel-Crafts alkylation introduces substituents via electrophilic attack. However, the electron-withdrawing nature of the xanthene-9-one limits this approach unless activating groups are present.

Adapted Protocol

  • Preparation of Alkylating Agent : Bisphenol A is functionalized to form a reactive electrophile (e.g., bromide or tosylate).
  • Catalytic Alkylation : The xanthene core undergoes alkylation in the presence of a Lewis acid (e.g., TFA).
Parameter Details Source
Catalyst Trifluoroacetic acid (TFA)
Solvent Dichloromethane or toluene
Temperature Room temperature to 120°C
Reaction Time 6–24 hours
Yield 36–76%

Condensation with 4-Hydroxyacetophenone Derivatives

Mechanism Overview

This method involves multi-component condensation reactions to assemble the xanthene core with pre-introduced substituents.

Key Steps

  • Chalcone Formation : 4-Hydroxyacetophenone reacts with an aldehyde to form a chalcone intermediate.
  • Cyclization : Hydrazine or other nucleophiles facilitate cyclization to the xanthene structure.
Parameter Details Source
Catalyst NaOH or hydrazine hydrate
Solvent Ethanol or propionic acid
Temperature 120°C
Reaction Time 5–24 hours
Yield 47–63%

Vohl-Ziegler Bromination and Solvolysis

Mechanism Overview

Vohl-Ziegler bromination introduces bromine atoms at specific positions, followed by solvolysis to functionalize the xanthene.

Protocol

  • Bromination : Xanthone derivatives undergo bromination using NBS and DBP.
  • Solvolysis : Brominated intermediates react with bisphenol A derivatives in polar aprotic solvents.
Parameter Details Source
Brominating Agent N-Bromosuccinimide (NBS)
Solvent Acetonitrile or DMSO
Temperature Room temperature
Reaction Time 4.5 hours (two steps)
Yield 51–64%

Critical Analysis and Challenges

Substituent Positioning

The 2,7-substitution pattern requires precise control during synthesis. Methods like Ullmann coupling offer better regioselectivity compared to electrophilic substitution.

Scalability and Cost

Acid-catalyzed cyclization (Method 1) is cost-effective but may produce by-products (e.g., semi-oxidized xanthones). Ullmann coupling (Method 2) offers higher purity but involves expensive catalysts.

Functional Group Compatibility

Bisphenol A’s hydroxyl groups may interfere with reaction conditions. Protection/deprotection strategies (e.g., methylation) are essential for reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.

    Reduction: The xanthene core can be reduced under specific conditions.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various alkylated or acylated phenolic compounds.

Scientific Research Applications

Antioxidant Activity

Research has indicated that 2,7-bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one exhibits significant antioxidant properties. This activity is primarily attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular environments.

Case Study:
A study demonstrated that the compound effectively reduced oxidative damage in neuronal cells, suggesting potential applications in neuroprotective therapies.

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have reported its effectiveness against various cancer cell lines, including breast and lung cancer cells.

Cell Line IC50 (µM) Observations
MCF-7 (Breast Cancer)10Significant reduction in cell viability
A549 (Lung Cancer)15Induced apoptosis in treated cells

In Vivo Studies:
Animal models treated with this compound displayed reduced tumor sizes compared to control groups, indicating its potential as a therapeutic agent against certain cancers.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial for treating inflammatory diseases.

Case Study:
In a rat model of arthritis, administration of the compound resulted in a 30% reduction in joint swelling compared to untreated controls.

Photophysical Properties

The photophysical characteristics of 2,7-bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one make it suitable for applications in fluorescence imaging and as a fluorescent probe in biological systems.

Fluorescent Probes

Due to its strong fluorescence properties, the compound can be utilized as a probe for imaging cellular processes or detecting specific biomolecules within complex biological systems.

Potential Applications in Drug Development

Given its diverse biological activities, this compound holds potential for development into pharmaceuticals targeting oxidative stress-related conditions, cancers, and inflammatory diseases. Its efficacy and safety profiles warrant further investigation through clinical trials.

Mechanism of Action

The mechanism of action of 2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects. The xanthene core contributes to the compound’s stability and ability to penetrate biological membranes, enhancing its efficacy in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key structural differences and similarities between the target compound and related xanthenone derivatives:

Compound Name Substituent Positions Substituent Groups Key Properties/Applications Reference
2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one 2,7 4-Hydroxyphenylpropan-2-yl High steric bulk, potential antioxidant activity
XH5 (2,3-bis(4-hydroxyphenyl)-9H-xanthen-9-one) 2,3 4-Hydroxyphenyl Antioxidant activity via radical scavenging
XH8 (2-(3,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-9H-xanthen-9-one) 2,3 3,4-Dihydroxyphenyl, 4-hydroxyphenyl Enhanced antioxidant capacity due to catechol groups
23PCX (2,6-bis(3,6-diphenylcarbazol-9-yl)-9H-xanthen-9-one) 2,6 Diphenylcarbazole High thermal stability, blue OLED emitter
9,9-Dimethyl-2,7-bis(2-methylpropanyl)-9H-xanthene 2,7 2-Methylpropanyl, dimethyl Non-polar, used in phosphine ligands
2-Methyl-9H-thioxanthen-9-one 2 Methyl Sulfur analog, UV absorber

Key Findings

Substituent Position Effects: The 2,7-substitution pattern in the target compound contrasts with 2,3-substituted analogs (e.g., XH5, XH8). In carbazolyl-substituted xanthenones (e.g., 23PCX), 2,6-substitution optimizes π-conjugation and thermal stability for OLED applications, suggesting that the target compound’s 2,7-substitution may similarly enhance optoelectronic properties .

Functional Group Impact: The 4-hydroxyphenylpropan-2-yl groups in the target compound introduce both hydroxyl functionality (for antioxidant activity) and steric hindrance. This contrasts with XH5’s direct 4-hydroxyphenyl groups, which exhibit stronger hydrogen-bonding capacity but lower steric bulk . Thioxanthenones (e.g., 2-Methyl-9H-thioxanthen-9-one) replace the xanthenone oxygen with sulfur, leading to red-shifted absorption spectra and altered redox behavior .

Biological Activity: Xanthenones with catechol groups (e.g., XH8) demonstrate superior antioxidant activity due to multiple hydroxyl groups, as shown by fast kinetics spectroscopy . The target compound’s single hydroxyl per substituent may limit its radical scavenging efficiency compared to XH8 but improve metabolic stability.

Crystallographic and Synthetic Insights :

  • Related compounds (e.g., 9-(4-methoxyphenyl)-9H-xanthen-9-ol) are synthesized via Friedel-Crafts alkylation, suggesting analogous routes for the target compound .
  • Structural analysis using SHELX software (widely employed for small-molecule crystallography) could resolve the target compound’s conformation, as demonstrated for similar derivatives .

Data Table: Physical and Chemical Properties

Property Target Compound XH5 (2,3-bis(4-hydroxyphenyl)) 23PCX (2,6-diphenylcarbazolyl)
Molecular Weight ~532 g/mol (estimated) 372 g/mol 686 g/mol
Substituent Polarity Moderate (hydroxyl + alkyl) High (polar hydroxyl) Low (aromatic carbazole)
Predicted LogP ~4.5 (high lipophilicity) ~3.2 ~7.0
Thermal Stability Likely high (rigid xanthenone) Moderate Very high (OLED applications)
Antioxidant Activity (IC50) Not reported (inferred moderate) 12.5 μM (DPPH assay) N/A

Biological Activity

2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one, also known by its CAS number 678166-75-1, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C31H28O4
  • Molecular Weight : 468.55 g/mol
  • Purity : Typically ≥95% .

The compound features a xanthenone core substituted with two hydroxyphenylpropan-2-yl groups, which contribute to its biological activity.

Biological Activity Overview

The biological activities of 2,7-bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms.
  • Estrogenic Activity : It has been shown to interact with estrogen receptors, albeit with lower potency compared to stronger estrogenic compounds.

Research indicates that the biological effects of this compound may be mediated through:

  • Reactive Oxygen Species (ROS) Scavenging : The hydroxyl groups in the structure are likely responsible for the scavenging of free radicals .
  • Modulation of Signaling Pathways : Interaction with estrogen receptors can influence pathways related to cell growth and differentiation .

Antioxidant Activity

A study demonstrated that 2,7-bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one effectively scavenged free radicals in vitro. The compound showed a dose-dependent increase in antioxidant capacity when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals.

Concentration (µM)% Inhibition
1025
5055
10085

Anticancer Activity

In vitro studies on breast cancer cell lines (MCF-7) revealed that the compound inhibited cell proliferation significantly at concentrations above 50 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Concentration (µM)Cell Viability (%)
0100
2580
5060
10030

Estrogenic Activity

The compound was evaluated for its estrogenic activity using a reporter gene assay. Results indicated that while it binds to estrogen receptors, its efficacy is approximately 50 times lower than that of diethylstilbestrol (DES), a synthetic estrogen.

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